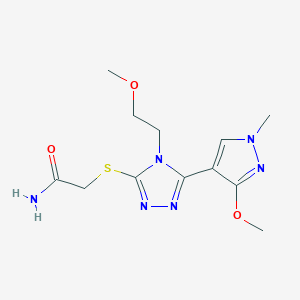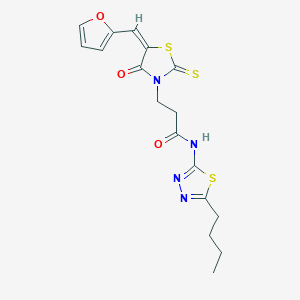
(E)-N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiazolidinone derivatives, including compounds similar to the target molecule, typically involves Knoevenagel condensation and subsequent reactions that introduce various substituents to the thiazolidinone core. For example, Chandrappa et al. (2009) described the synthesis of thiazolidinone derivatives with potent anticancer activity, highlighting the importance of specific substituents for biological activity (Chandrappa et al., 2009).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives has been characterized using techniques such as NMR, IR, and Mass Spectra analysis. These studies reveal detailed information about the electronic and geometric configurations that influence the compound's biological activities. Rahmani et al. (2017) conducted a comprehensive study on a thiazolidinone compound, using X-ray powder diffraction and DFT studies to elucidate its structure and highlight the importance of intermolecular interactions (Rahmani et al., 2017).
Chemical Reactions and Properties
Thiazolidinone derivatives undergo various chemical reactions that modify their biological properties. The introduction of different substituents through reactions such as nitration, bromination, and acylation can significantly alter their chemical behavior and therapeutic potential. For instance, Aleksandrov et al. (2017) explored electrophilic substitution reactions to synthesize benzo[e][1,3]benzothiazole derivatives, demonstrating how chemical modifications impact the compound's properties (Aleksandrov & El’chaninov, 2017).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug development. Detailed physical characterization helps in understanding the compound's behavior in biological systems. Zhao et al. (2009) provided insights into the intermolecular hydrogen-bonding interactions of a related compound, highlighting the role of physical properties in its biological activity (Zhao & Zhou, 2009).
Wissenschaftliche Forschungsanwendungen
Anticancer and Antiangiogenic Effects
The compound and its derivatives have been explored for their potential anticancer and antiangiogenic effects. Studies have demonstrated that certain derivatives inhibit tumor growth and angiogenesis, showing promise in cancer therapy. The derivatives significantly reduced ascites tumor volume, cell number, and increased the life span of tumor-bearing mice, suggesting potent anticancer properties. Moreover, these compounds suppressed tumor-induced endothelial proliferation, indicating strong antiangiogenic effects (Chandrappa et al., 2010).
Apoptosis Induction in Leukemia Cells
The chemical framework of thiazolidinone, when integrated with the compound, has shown potential in inducing apoptosis in human leukemia cells. The anticancer property is believed to be influenced by the electron donating groups on the thiazolidinone moiety. Specific derivatives have exhibited potent anticancer activity on leukemia cell lines, with the ability to trigger apoptosis, marking them as potential candidates for anticancer therapy (Chandrappa et al., 2009).
Antibacterial, Antifungal, and Anti-tubercular Activities
Synthesized derivatives of the compound have been screened for antibacterial, antifungal, and anti-tubercular activities. The presence of certain moieties has yielded compounds with significant activity against various bacterial and fungal species, suggesting potential utility in treating infectious diseases (Akhaja & Raval, 2012).
Antimicrobial Properties
The compound and its derivatives have been studied for their antimicrobial properties. Some synthesized compounds have shown promising activity against a range of bacteria and fungi, indicating their potential as antimicrobial agents. The structural variations in these derivatives play a crucial role in their activity, suggesting room for optimization and further development (Reddy et al., 2010).
Antifibrotic and Anticancer Activities
Derivatives of the compound have also been synthesized and tested for their antifibrotic and anticancer activities. Some derivatives have been identified as candidates for further testing, highlighting their potential utility in treating fibrosis and cancer. Their antifibrotic potential, in particular, has been compared to known drugs, showing promising results (Kaminskyy et al., 2016).
Eigenschaften
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S3/c1-2-3-6-14-19-20-16(27-14)18-13(22)7-8-21-15(23)12(26-17(21)25)10-11-5-4-9-24-11/h4-5,9-10H,2-3,6-8H2,1H3,(H,18,20,22)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRDVGPKCDDRQX-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NN=C(S1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Chloro-2-methoxyphenyl)-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2491394.png)
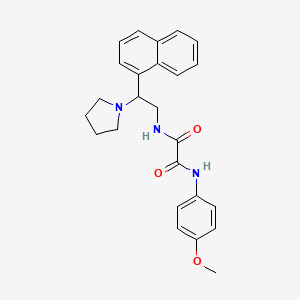
![5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2491396.png)
![6-Acetyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2491397.png)
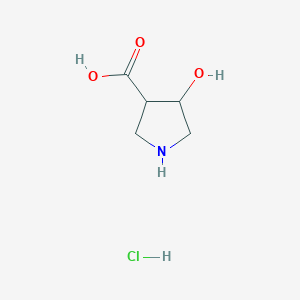
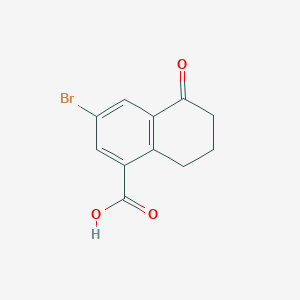
![N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2491401.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2491406.png)
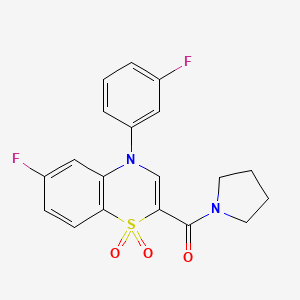
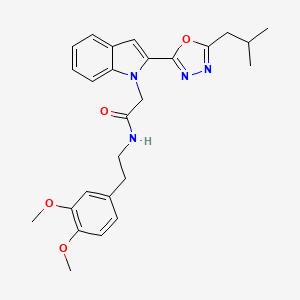
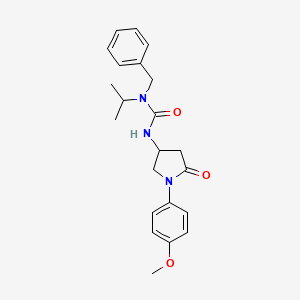
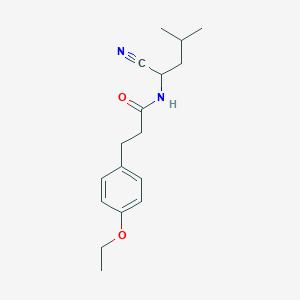
![3-benzyl-7-[(2-pyridin-2-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491415.png)
